molecular formula C13H12ClNO5 B1313083 (4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione CAS No. 748799-31-7

(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

Cat. No. B1313083
M. Wt: 297.69 g/mol
InChI Key: YNXWNUDKQUAYNE-RLROJCQXSA-N
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Description

“(4S)-7-Chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione” is a group of stereoisomers with the chemical formula C₁₃H₁₂ClNO₅ . It’s a qualified product for CAS No. 748799-31-7.

Scientific Research Applications

Practical Asymmetric Synthesis of Key Intermediates for Camptothecin Analogs A practical asymmetric synthesis approach for (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a versatile intermediate for synthesizing camptothecin analogs, has been developed. This process involves converting citrazinic acid into the desired product through a series of steps, including ortho-directed metalation and a palladium-mediated carbonylation reaction, achieving an enantiomeric excess of over 99.6% (Henegar et al., 1997).

Regioselective Synthesis and Reactions of Pyrano[3,2-f]indolizines The regioselective synthesis of 11H-benzo[b]pyrano[3,2-f]indolizines and pyrrolo[3,2,1-ij]pyrano[3,2-c]quinolines has been achieved, demonstrating the versatility of 2-methyl-3H-indoles and 2-methyl-2,3-dihydro-1H-indoles in forming complex pyrone-containing structures (Kappe et al., 2003).

Catalytic Asymmetric Synthesis of Camptothecin Analogues A catalytic asymmetric synthesis method for a key intermediate, (S)-4-ethyl-6,6-(ethylenedioxy)-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,10(4H)dione, used in synthesizing (20S)-camptothecin analogues, has been developed. This involves an asymmetric α-hydroxylation of a lactone with a vinylogous pyridone structure using a guanidine-urea bifunctional organocatalyst (Watanabe et al., 2014).

Synthesis of Functionalized Pyrano[3,2-c]pyridines Functionalized 4H-pyrano[3,2-c]pyridines have been synthesized from 4-hydroxy-6-methyl-2-pyridone, demonstrating the compound's role in creating fused systems relevant for further chemical exploration (Mekheimer et al., 1997).

Safety And Hazards

The safety data sheet for this compound suggests that any clothing contaminated by the product should be immediately removed and the person should move out of the dangerous area .

properties

IUPAC Name

(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO5/c1-2-13(19)7-3-9-10(16)8(14)4-15(9)11(17)6(7)5-20-12(13)18/h3,8,19H,2,4-5H2,1H3/t8?,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXWNUDKQUAYNE-RLROJCQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC(C(=O)C3=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC(C(=O)C3=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437642
Record name (4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

CAS RN

748799-31-7
Record name (4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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